molecular formula C10H10Cl2OS B14047297 1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14047297
M. Wt: 249.16 g/mol
InChI Key: JBFRKEUJSFYSLD-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is a chlorinated propan-2-one derivative with a substituted aromatic ring. Its structure consists of:

  • Propan-2-one backbone: A ketone group at the second carbon.
  • Chlorine substituent: At the 1-position of the propan-2-one chain.
  • Aromatic substituent: A 3-chloro-2-(methylthio)phenyl group attached to the ketone.

This compound’s reactivity and applications are influenced by its electron-withdrawing chlorine atoms and the electron-donating methylthio (-SMe) group.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(3-chloro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-5,9H,1-2H3

InChI Key

JBFRKEUJSFYSLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)Cl)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of 1-(3-chloro-2-(methylthio)phenyl)propan-2-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro and methylthio groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity. The carbonyl group can also engage in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound may be synthesized via Friedel-Crafts acylation (as in Compound C) using 3-chloro-2-(methylthio)benzene and chlorinated acyl chlorides .
  • Stability : The methylthio group enhances stability toward hydrolysis compared to methoxy analogues, as sulfur is less electronegative than oxygen .
  • Crystallography: Chlorinated propanones (e.g., Compound B) exhibit planar structures with hydrogen-bonding networks, suggesting similar packing behavior for the target compound .

Biological Activity

1-Chloro-1-(3-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by the molecular formula C10H10Cl2OS and a molecular weight of 249.16 g/mol. This compound features a chloro group, a methylthio group, and a phenyl ring, which contribute to its unique reactivity and potential applications in medicinal chemistry and agrochemicals. The biological activity of this compound is primarily attributed to the interactions of its functional groups with biological macromolecules.

The biological activity of this compound is linked to its ability to interact with various cellular targets. The presence of both chloro and methylthio groups enhances its reactivity, allowing it to participate in electrophilic and nucleophilic interactions. These properties make it a candidate for further exploration in drug development and chemical biology.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism often involves covalent bonding with proteins or other biomolecules, influencing various biochemical pathways.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer). The compound appears to exert antiproliferative effects by inducing cell cycle arrest, particularly at the S phase, leading to increased apoptosis rates.

Case Study: Apoptosis Induction

A study focusing on the apoptotic effects of this compound revealed that treatment resulted in a significant increase in late apoptosis or necrosis in treated cells compared to untreated controls. Flow cytometry analysis indicated that the compound could induce cell cycle arrest in the S phase, confirming its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Cell Cycle ArrestSignificant increase in S phase arrest

Synthesis and Characterization

The synthesis of this compound typically involves chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The reaction conditions are crucial for optimizing yield and minimizing side reactions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the unique arrangement of functional groups in this compound confers distinct reactivity patterns. For instance:

Compound NameKey Features
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-oneContains iodine instead of chlorine
1-Chloro-1-(3-(chloromethyl)-2-(methylthio)phenyl)propan-2-oneFeatures a chloromethyl group

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